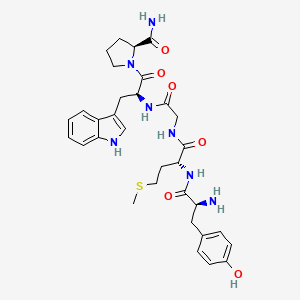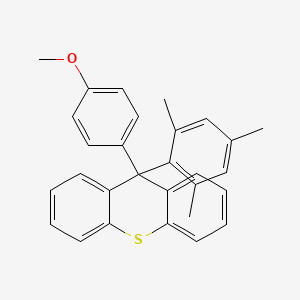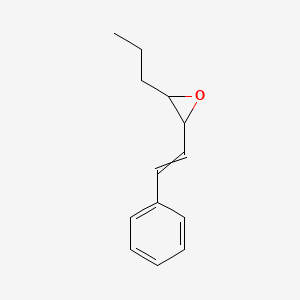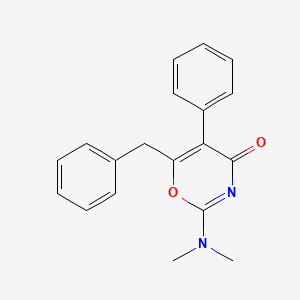
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to an octenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy group onto a suitable octenoic acid derivative. This can be achieved through a series of reactions including:
Alkylation: Using a strong base such as sodium hydride (NaH) to deprotonate the benzyloxy group, followed by reaction with an alkyl halide.
Hydrogenation: Catalytic hydrogenation to reduce any double bonds present in the intermediate compounds.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The double bond in the octenoic acid backbone can be reduced using hydrogenation techniques.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution Reagents: Alkyl halides, sodium hydride (NaH).
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Saturated octanoic acid derivatives.
Substitution Products: Various substituted benzyloxy derivatives.
科学的研究の応用
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Benzoic Acid Derivatives: Compounds like 3-benzyloxybenzoic acid share structural similarities and are used in similar applications.
Octenoic Acid Derivatives: Compounds with similar octenoic acid backbones but different substituents.
Uniqueness: 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is unique due to the combination of the benzyloxy group and the octenoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89559-97-7 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC名 |
7,7-dimethyl-8-phenylmethoxyoct-5-enoic acid |
InChI |
InChI=1S/C17H24O3/c1-17(2,12-8-4-7-11-16(18)19)14-20-13-15-9-5-3-6-10-15/h3,5-6,8-10,12H,4,7,11,13-14H2,1-2H3,(H,18,19) |
InChIキー |
NDMHITBYFWLPKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC=CC=C1)C=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)


![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
